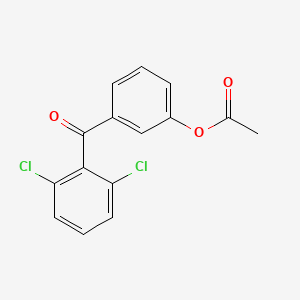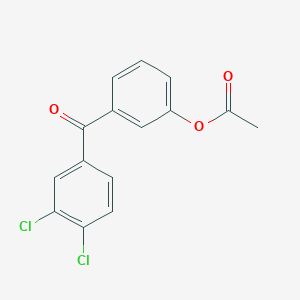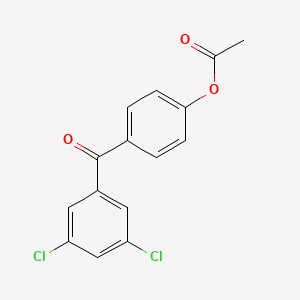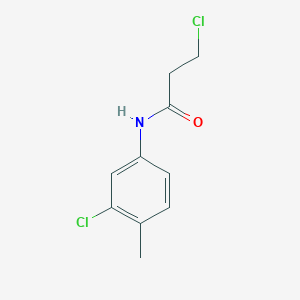
3-Chloro-n-(3-chloro-4-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-n-(3-chloro-4-methylphenyl)propanamide (CMPPA) is a synthetic compound that has been studied for its potential applications in a wide range of fields, including scientific research, drug development, and biochemistry. CMPPA has been found to have several unique properties that make it useful in a number of different contexts.
Scientific Research Applications
Environmental Occurrence and Toxicity
Occurrence and Toxicity of Antimicrobial Compounds
- A review on triclosan, a chlorinated phenolic compound, discusses its widespread use, environmental occurrence, and potential for degradation into more toxic compounds. This highlights the environmental persistence and toxicity concerns associated with chlorinated compounds, including their effects on aquatic organisms and potential human health impacts through bioaccumulation (Bedoux et al., 2012).
Pharmacological Effects of Phenolic Compounds
Chlorogenic Acid (CGA) Review
- Chlorogenic Acid, another phenolic compound, is extensively reviewed for its biological and pharmacological effects, including antioxidant, antibacterial, and various protective effects against diseases. This demonstrates the interest in phenolic compounds for their therapeutic potentials and the necessity for further research to optimize their applications (Naveed et al., 2018).
Toxicology of Chlorinated Compounds
Carcinogenicity of Monochloro-1,2-Propanediol
- A review focusing on the carcinogenic potential of 3-Monochloro-1,2-propanediol (3-MCPD), a chlorinated compound found in trace amounts in food, discusses its genotoxicity and the non-genotoxic mechanisms leading to tumor development in animal models. This review underscores the complexity of assessing the health risks associated with exposure to chlorinated compounds (Lynch et al., 1998).
Environmental Fate of Chlorinated Compounds
Isomers of Tris(chloropropyl) Phosphate
- A study on the environmental occurrence of Tris(chloropropyl) phosphate (TCPP) isomers provides insights into the environmental fate, transport, and persistence of chlorinated flame retardants. It demonstrates the analytical challenges and environmental implications of tracking such compounds in various matrices (Truong et al., 2017).
properties
IUPAC Name |
3-chloro-N-(3-chloro-4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHNLFKWLFKEDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284884 |
Source


|
| Record name | 3-chloro-n-(3-chloro-4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-n-(3-chloro-4-methylphenyl)propanamide | |
CAS RN |
51318-77-5 |
Source


|
| Record name | 3-chloro-n-(3-chloro-4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

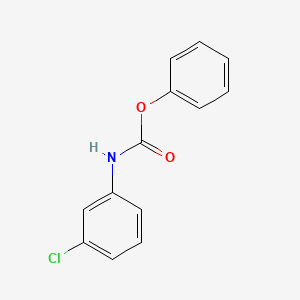


![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)
![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)
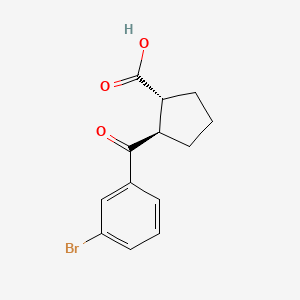
![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)
